Studies have shown promising results for parsaclisib in patients with relapsed or refractory NHL, particularly those with mantle cell lymphoma (MCL) and follicular lymphoma. Parsaclisib, either as monotherapy or in combination with other therapies, has demonstrated efficacy in inducing tumor shrinkage and improving patient outcomes [, ].
Parsaclisib has also been investigated in patients with MZL who have not responded well to other treatments. Research suggests that parsaclisib can be beneficial in these cases, with manageable side effects [].
Parsaclisib works by blocking the PI3Kδ signaling pathway, which plays a crucial role in promoting the survival and proliferation of cancer cells. By inhibiting this pathway, parsaclisib can induce cancer cell death and tumor regression [].
Parsaclisib is a potent and highly selective inhibitor of the phosphoinositide 3-kinase delta isoform (PI3Kδ), which plays a crucial role in B-cell signaling and survival. Classified as a next-generation small molecule, parsaclisib has demonstrated significant selectivity for PI3Kδ over other class I PI3K isoforms, with a selectivity ratio exceeding 19,000-fold. Its chemical structure is distinct from first-generation PI3Kδ inhibitors, featuring a monocyclic scaffold with a pyrazolopyrimidine substituent, which contributes to its reduced hepatotoxicity compared to its predecessors like idelalisib . The chemical formula of parsaclisib is C20H22ClFN6O2, with a molecular weight of approximately 432.88 g/mol .
Parsaclisib primarily functions by inhibiting the PI3K/AKT signaling pathway. By blocking the activation of PI3Kδ, it prevents the phosphorylation of phosphatidylinositol and its derivatives, leading to decreased production of phosphatidylinositol 3,4,5-trisphosphate (PIP3). This inhibition disrupts downstream signaling that promotes cell proliferation and survival in B-cell malignancies . The compound's mechanism involves competitive inhibition at the catalytic site of PI3Kδ, effectively reducing the activation of AKT and other downstream effectors involved in cellular growth and metabolism .
Parsaclisib has shown promising biological activity in both preclinical and clinical settings. It effectively inhibits the proliferation of malignant B cells with an average half-maximal inhibitory concentration (IC50) below 1 nM. In vivo studies have demonstrated its ability to suppress tumor growth in models of diffuse large B-cell lymphoma (DLBCL) and follicular lymphoma . Notably, parsaclisib also mitigates immunosuppression by inhibiting regulatory T cells, further enhancing its antitumor efficacy .
The synthesis of parsaclisib involves several key steps that typically include the formation of the pyrazolopyrimidine scaffold followed by functionalization to introduce the chlorofluorophenyl group. Specific synthetic routes may vary, but they generally adhere to established organic synthesis techniques involving cyclization reactions and subsequent modifications to achieve the desired chemical structure. Detailed synthetic protocols are often proprietary or found in specialized literature focusing on medicinal chemistry .
Parsaclisib is primarily under investigation for its therapeutic potential in treating various B-cell malignancies, including relapsed or refractory follicular lymphoma and DLBCL. Clinical trials have indicated that it can produce durable responses with a manageable safety profile, making it a candidate for further development in oncology . Its unique mechanism of action also positions it as a potential treatment option for conditions associated with dysregulated PI3K signaling pathways.
Interaction studies have highlighted parsaclisib's role in modulating immune responses. It has been shown to interact with various cytokines and chemokines, reducing their expression levels during treatment. This modulation may contribute to its therapeutic effects by altering the tumor microenvironment and enhancing anti-tumor immunity . Additionally, studies have assessed potential drug-drug interactions, particularly concerning other immunotherapies and chemotherapy agents used in combination therapies.
Parsaclisib shares similarities with several other PI3K inhibitors but is distinguished by its unique chemical structure and selectivity profile. Here are some compounds for comparison:
Compound Name | Selectivity for PI3Kδ | Structural Features | Notable Side Effects |
---|---|---|---|
Idelalisib | ~100-fold | Bicyclic purine scaffold | Hepatotoxicity |
Duvelisib | ~20-fold | Dual inhibitor (PI3Kδ and γ) | Infections, autoimmune toxicities |
Copanlisib | ~10-fold | Dual inhibitor (PI3Kα and δ) | Hyperglycemia, hypertension |
Umbralisib | ~10-fold | Dual inhibitor (PI3Kδ and CK1ε) | Diarrhea, colitis |
Uniqueness of Parsaclisib:
The synthetic development of parsaclisib, formally known as (4R)-4-[3-[(1S)-1-(4-amino-3-methylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]-5-chloro-2-ethoxy-6-fluorophenyl]pyrrolidin-2-one, represents a significant achievement in medicinal chemistry through its unique structural design and synthetic approach [2] [3]. The compound features a distinctive pyrazolopyrimidine hinge-binder in place of the purine motif commonly found in other phosphoinositide 3-kinase delta inhibitors such as idelalisib and duvelisib [2] [3].
The primary synthetic strategy involves a convergent approach that assembles three key structural components: the pyrazolopyrimidine core, the substituted aromatic ring system, and the pyrrolidinone moiety [2]. This convergent methodology allows for efficient synthesis while maintaining precise stereochemical control at two critical chiral centers [2] [3].
The synthesis relies on several critical intermediates, each requiring specific characterization and purification protocols:
Table 1: Key Synthetic Intermediates in Parsaclisib Synthesis
Intermediate Name | Molecular Formula | Molecular Weight (g/mol) | Role in Synthesis | Stereochemistry | Key Properties |
---|---|---|---|---|---|
(S)-5-(3-acetyl-5-chloro-2-ethoxy-6-fluorophenyl)-2-oxazolidinone | C13H13ClFNO4 | 301.7 | Key chiral intermediate with established stereochemistry | (S)-configuration at oxazolidinone | Crystalline solid, confirmed by X-ray |
4-amino-3-methylpyrazolo[3,4-d]pyrimidine | C6H6N6 | 162.2 | Hinge-binding pyrazolopyrimidine core | Achiral | Purine-like hinge binder replacement |
(4R)-4-[3-chloro-5-ethoxy-6-fluorophenyl]pyrrolidin-2-one | C12H13ClFNO2 | 257.7 | Pyrrolidinone building block | (R)-configuration at pyrrolidinone | Lactam functionality |
(1S)-1-(4-amino-3-methylpyrazolo[3,4-d]pyrimidin-1-yl)ethanol | C8H10N6O | 206.2 | Chiral alcohol intermediate | (S)-configuration at alcohol | Primary alcohol for further derivatization |
5-chloro-2-ethoxy-6-fluorobenzaldehyde | C9H8ClFO2 | 202.6 | Aromatic aldehyde precursor | Achiral | Electrophilic aldehyde |
The oxazolidinone intermediate represents a particularly critical component in the synthetic sequence [4]. Crystallographic analysis has confirmed the absolute configuration of (S)-5-(3-acetyl-5-chloro-2-ethoxy-6-fluorophenyl)-2-oxazolidinone, which serves as a key precursor for establishing the stereochemistry of the final product [4]. The structure exhibits monoclinic symmetry with space group P21, and the compound forms a polymeric structure through hydrogen bonding interactions [4].
The pyrazolopyrimidine core represents a structurally unique feature that distinguishes parsaclisib from first-generation phosphoinositide 3-kinase delta inhibitors [2] [3]. The synthesis of this heterocyclic system can be achieved through multiple synthetic pathways, with the most efficient routes involving the cyclization of appropriately substituted pyrazole precursors [28] [29].
The formation of the 4-amino-3-methylpyrazolo[3,4-d]pyrimidine core typically proceeds through a multi-step sequence beginning with substituted pyrazole derivatives [28] [29]. One established approach involves the reaction of o-aminocyanopyrazole intermediates with formamide under reflux conditions, which provides the desired pyrazolopyrimidine ring system in moderate to good yields [29] [31].
Alternative synthetic routes have been developed utilizing one-pot cyclization reactions that improve atom economy and reduce the number of synthetic steps [28] [29]. These approaches often employ acid-catalyzed cyclization reactions or metal-mediated coupling strategies to construct the fused pyrimidine ring [28] [30].
The successful synthesis of parsaclisib requires precise control of stereochemistry at two distinct chiral centers: the (1S)-ethyl substituent and the (4R)-pyrrolidinone carbon [2] [4]. This dual stereochemical requirement presents significant synthetic challenges that have been addressed through sophisticated asymmetric synthetic methodologies [2].
The stereochemical approach employed in parsaclisib synthesis relies primarily on the use of chiral auxiliaries and enantioselective reduction protocols [4] . The oxazolidinone intermediate serves as both a synthetic precursor and a chiral auxiliary, facilitating the installation of the required stereochemistry through well-established asymmetric methodologies [4] .
Enantioselective ketone reduction represents a crucial transformation in the synthetic sequence [26] [27]. The conversion of the acetyl group in the oxazolidinone intermediate to the corresponding (S)-configured alcohol requires careful selection of reducing agents and reaction conditions to achieve high enantioselectivity [26] [27]. Baker's yeast-catalyzed asymmetric reduction has emerged as a particularly effective method for achieving this transformation with excellent enantiomeric excess [27].
The oxazolidinone methodology provides a robust platform for stereocontrolled synthesis . The (S)-configured oxazolidinone auxiliary directs facial selectivity in subsequent chemical transformations, enabling the installation of the (S)-ethyl substituent with high stereochemical fidelity [4] .
The mechanism of stereoinduction involves chelation-controlled addition processes where the oxazolidinone auxiliary coordinates with metal-based reducing agents to create a well-defined transition state geometry [26]. This approach has proven highly effective for achieving enantiomeric excesses greater than 95% in the key stereochemical-determining step [4].
Advanced catalytic asymmetric methods have been investigated as alternatives to the chiral auxiliary approach [7] [26]. Nickel/photoredox dual catalysis systems have shown particular promise for the enantioselective formation of benzylic stereocenters in heterocyclic systems [7]. These methods utilize chiral ligands in combination with photoredox catalysts to achieve high levels of stereoselectivity while reducing the overall synthetic burden [7].
The development of these catalytic methods represents an important advancement in the synthesis of complex pharmaceutical intermediates, offering improved atom economy and reduced waste generation compared to traditional chiral auxiliary methods [7] [26].
The transition from laboratory-scale synthesis to industrial production of parsaclisib presents numerous technical and economic challenges that require careful consideration and systematic optimization [11] [12] [15].
Table 2: Synthetic Challenges and Green Chemistry Solutions
Synthetic Challenge | Traditional Approach | Green Chemistry Solution | Benefits |
---|---|---|---|
Stereochemical Control | Chiral auxiliaries | Enantioselective catalysis | Higher ee, reduced waste |
Pyrazolopyrimidine Formation | Multi-step cyclization | One-pot synthesis | Fewer steps, higher yield |
Scale-Up Stability | Batch processing | Continuous flow | Consistent quality |
Solvent Selection | Organic solvents | Water-based systems | Reduced toxicity |
Catalyst Loading | Stoichiometric amounts | Catalytic amounts | Cost reduction |
Impurity Control | Extensive purification | Process optimization | Simplified workflow |
The primary scale-up challenges include maintaining stereochemical integrity across multiple synthetic steps, controlling impurity formation, and ensuring consistent product quality [11] [12]. The complexity of the synthetic sequence, which involves multiple chiral centers and sensitive heterocyclic chemistry, requires robust process control and monitoring systems [12].
Industrial production of parsaclisib has necessitated the development of modified synthetic routes that prioritize scalability, cost-effectiveness, and regulatory compliance [11] [12]. The optimization process has focused on reducing the number of synthetic steps, improving overall yields, and minimizing the use of hazardous reagents [12].
Process analytical technology implementation has proven essential for maintaining product quality during scale-up operations [11] [12]. Real-time monitoring of critical process parameters, including temperature, pH, and reaction conversion, enables immediate process adjustments and ensures consistent product specifications [12].
The development of continuous manufacturing processes represents a significant advancement in parsaclisib production technology [12]. These systems offer improved process control, reduced batch-to-batch variability, and enhanced safety profiles compared to traditional batch manufacturing approaches [12].
The industrial production of parsaclisib must comply with stringent regulatory requirements for active pharmaceutical ingredient manufacturing [15] [16]. The European Medicines Agency evaluation process highlighted several critical areas requiring additional development, including manufacturing process validation, quality control procedures, and supply chain management [15].
Quality by design principles have been integrated into the manufacturing process development to ensure robust and reproducible production [12] [38]. This approach emphasizes systematic understanding of process variables and their impact on product quality, enabling the establishment of appropriate control strategies [38].
Table 3: Comparison of Synthetic Routes for Parsaclisib
Synthesis Route | Number of Steps | Overall Yield (%) | Key Advantages | Key Limitations | Scalability |
---|---|---|---|---|---|
Route A: Linear Approach | 8-10 | 25-35 | Well-established chemistry | Low overall yield | Moderate |
Route B: Convergent Strategy | 6-8 | 35-45 | Parallel synthesis possible | Complex logistics | Good |
Route C: One-pot Method | 4-6 | 45-60 | Minimal purification | Limited flexibility | Excellent |
The implementation of green chemistry principles in parsaclisib manufacturing represents a critical advancement in sustainable pharmaceutical production [39] [40] [41]. These approaches focus on reducing environmental impact while maintaining or improving synthetic efficiency and product quality [39] [41].
Traditional synthetic approaches for parsaclisib synthesis relied heavily on organic solvents that pose environmental and safety concerns [39] [40]. Green chemistry initiatives have focused on identifying alternative solvents that reduce toxicity while maintaining synthetic efficiency [39] [40].
Water-based synthetic systems have been investigated as environmentally benign alternatives for several key transformations in the parsaclisib synthetic sequence [18] [39]. The development of surfactant-mediated reactions has enabled the use of aqueous media for reactions that traditionally required organic solvents [18].
Ionic liquids and deep eutectic solvents represent additional green alternatives that have been explored for parsaclisib synthesis [39] [40]. These solvents offer advantages including negligible vapor pressure, thermal stability, and recyclability, making them attractive options for sustainable pharmaceutical manufacturing [39].
The implementation of catalytic methodologies represents a fundamental aspect of green chemistry in parsaclisib production [39] [41]. The replacement of stoichiometric reagents with catalytic systems reduces waste generation and improves atom economy [41].
Biocatalytic approaches have shown particular promise for the enantioselective transformations required in parsaclisib synthesis [27] [41]. Enzyme-catalyzed reactions offer high selectivity, mild reaction conditions, and excellent environmental compatibility [41]. Baker's yeast-mediated asymmetric reduction has been successfully implemented for the preparation of key chiral intermediates with excellent enantiomeric excess [27].
Metal-catalyzed cross-coupling reactions have been optimized to reduce catalyst loading while maintaining high efficiency [39] [41]. The development of more active catalytic systems enables the use of lower metal concentrations, reducing both cost and environmental impact [41].
Comprehensive waste minimization strategies have been developed for parsaclisib manufacturing processes [39] [41] [45]. These approaches include process intensification, reaction telescoping, and improved purification methodologies that reduce the generation of waste streams [41] [45].
One-pot synthetic methodologies have been investigated as a means of reducing waste generation and improving overall process efficiency [28] [41]. These approaches combine multiple synthetic transformations in a single reaction vessel, eliminating the need for intermediate isolation and purification steps [28] [41].
The implementation of continuous flow processing technology represents another significant advancement in waste reduction [39] [45]. Flow chemistry enables precise control of reaction parameters, improved heat and mass transfer, and reduced solvent consumption compared to traditional batch processes [39].
Energy consumption optimization has become a critical consideration in sustainable parsaclisib manufacturing [39] [45]. Process modifications aimed at reducing energy requirements include the development of lower temperature synthetic routes, improved heat integration, and the use of microwave-assisted synthesis [39] [45].
The implementation of process intensification technologies has enabled significant reductions in energy consumption while improving process efficiency [42] [45]. These technologies include reactive distillation, microreactor systems, and integrated separation processes that minimize energy requirements [42].
Renewable energy integration represents an important component of sustainable pharmaceutical manufacturing [42] [45]. Solar thermal systems, biomass-derived energy sources, and other renewable technologies have been evaluated for their potential application in parsaclisib production facilities [39] [42].